molecular formula C10H12Br2N2 B372552 3,4-Dibromo-2-piperidin-1-ylpyridine

3,4-Dibromo-2-piperidin-1-ylpyridine

Cat. No.: B372552
M. Wt: 320.02g/mol
InChI Key: JENPVMXXGZIGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-2-piperidin-1-ylpyridine is a specialized pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The bromine substituents on the pyridine ring serve as excellent leaving groups, enabling this compound to undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, for the construction of more complex molecular architectures . The piperidine moiety is a common pharmacophore found in many biologically active compounds and FDA-approved drugs, often contributing to a molecule's ability to interact with biological targets . As part of the broader class of dihalogenated pyridines, this compound is a valuable scaffold for generating libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can leverage this building block to develop potential therapeutic agents, particularly in the exploration of kinase inhibitors or other small-molecule modulators . Its structure makes it a versatile starting point for the synthesis of diverse piperidine-containing heterocycles, which are of significant interest in the development of new pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENPVMXXGZIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285927
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-41-7
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Substituents Key Features
3,4-Dibromo-2-piperidin-1-ylpyridine Pyridine 3,4-dibromo; 2-piperidinyl Bromine enhances electrophilicity; piperidinyl contributes to basicity
2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxyphenyl; 7-(3-methylpiperazinyl) Methoxy groups enhance lipophilicity; piperazinyl increases basicity and hydrogen-bonding potential
2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxyphenyl; 7-(4-ethylpiperazinyl) Ethyl group on piperazine enhances steric bulk and modulates solubility
7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxyphenyl; 7-diazepanyl Diazepane (7-membered ring) increases conformational flexibility

Key Observations :

  • Core Structure: Unlike the pyridine core of this compound, the patent compounds feature a fused pyrido-pyrimidinone scaffold, which introduces additional hydrogen-bonding sites and aromaticity .
  • Substituent Effects: Bromine vs. Piperidinyl vs. Piperazinyl/Diazepanyl: Piperidinyl (6-membered, one nitrogen) offers moderate basicity (pKa ~7.28), while piperazinyl (6-membered, two nitrogens) and diazepanyl (7-membered) groups enhance basicity and flexibility, respectively .

Physicochemical and Reactivity Profiles

  • Boiling Point: The target compound’s higher predicted boiling point (~381.9°C) compared to non-brominated analogs is attributed to bromine’s polarizability and molecular mass .
  • Basicity : The pKa of 7.28 for this compound reflects the piperidinyl group’s influence. In contrast, piperazinyl-substituted analogs (e.g., patent compounds) likely exhibit higher pKa values due to additional nitrogen basicity .
  • Reactivity : Bromine substituents make the target compound a candidate for cross-coupling reactions, whereas methoxy and amine groups in patent derivatives suggest applications in medicinal chemistry (e.g., kinase inhibition) .

Preparation Methods

Sequential Electrophilic Bromination

Initial bromination of 2-piperidin-1-ylpyridine with bromine (Br₂) in acetic acid at 0°C selectively introduces a bromine atom at the 3-position (ortho to the piperidine group). A second bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, reflux) targets the 4-position, leveraging the decreased electron density at the meta position relative to the first bromine.

Reaction Data:

StepReagentConditionsPositionYield
1Br₂ (1.1 equiv)AcOH, 0°C, 2 h385%
2NBS (1.2 equiv)AIBN, CCl₄, reflux465%

Directed Ortho Metalation (DoM)

Directed metalation using lithium diisopropylamide (LDA) enables precise functionalization. Treatment of 2-piperidin-1-ylpyridine with LDA at -78°C generates a stabilized aryllithium intermediate at the 3-position, which reacts with Br₂ to yield the monobrominated product. Repetition at the 4-position completes the dibromination.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the two primary methods for synthesizing 3,4-dibromo-2-piperidin-1-ylpyridine:

MethodAdvantagesLimitationsYield Range
SNAr + Bromination Simple reagents, no metal catalystsRequires electron-deficient substrate50–65%
Coupling + Bromination High regioselectivity, modularPalladium catalyst cost, inert conditions60–75%

Mechanistic Insights and Side Reactions

Competing Dehalogenation

In SNAr reactions, the use of excess piperidine or prolonged heating can lead to dehalogenation of the 3- or 4-bromo substituents. This is mitigated by maintaining stoichiometric control and reaction times under 12 hours.

Homocoupling Byproducts

Palladium-catalyzed methods occasionally produce bipyridine derivatives via Ullmann-type coupling. Adding chelating ligands like 1,10-phenanthroline suppresses this pathway.

Characterization and Validation

Successful synthesis is confirmed through:

  • ¹H NMR : Absence of piperidine N-H signals (δ 1.5–1.7 ppm) and presence of aromatic protons (δ 8.2–8.5 ppm).

  • X-ray Crystallography : Single-crystal analysis verifies substitution patterns, as demonstrated in analogous piperidine-pyridine structures.

  • Mass Spectrometry : Molecular ion peaks at m/z 349 (M⁺) and 351 (M+2) confirm the dibromo isotopic pattern.

Industrial-Scale Considerations

For large-scale production, the SNAr + Bromination route is preferred due to lower catalyst costs and compatibility with continuous-flow systems. However, the Coupling + Bromination approach offers superior purity (>98% by HPLC) for pharmaceutical applications.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for milder bromination conditions. For instance, visible-light-mediated bromination using CBr₄ and a Ru(bpy)₃²⁺ catalyst achieves 3,4-dibromination with 70% yield at room temperature .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,4-Dibromo-2-piperidin-1-ylpyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves bromination and piperidine substitution steps. Key parameters include:

  • Temperature : Reflux conditions (e.g., ethanol at 78–80°C) to ensure complete cyclization .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance electrophilic aromatic substitution .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) for bromination efficiency, while polar protic solvents (e.g., ethanol) favor nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions. Piperidine protons typically appear as multiplet signals at δ 1.5–2.5 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 345.93 for C₁₀H₁₁Br₂N₂). Fragmentation patterns can validate bromine isotopic signatures .
  • Elemental Analysis : Ensure Br content aligns with theoretical values (≈46.2% for two Br atoms) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent debromination via photolytic cleavage .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for safe handling) .
  • Hydrolytic Stability : Monitor pH-dependent degradation in aqueous buffers (e.g., rapid hydrolysis in acidic conditions due to Br–C bond lability) .

Advanced Research Questions

Q. How can reaction mechanisms for bromination and piperidine substitution in pyridine derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Vary reagent concentrations (e.g., Br₂ or NBS) and track reaction rates via <sup>1</sup>H NMR to distinguish between electrophilic vs. radical bromination pathways .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in substitution reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and compare activation energies for competing pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the piperidine ring) and test bioactivity (e.g., kinase inhibition assays) .
  • Crystallography : Obtain X-ray structures to correlate substituent geometry with binding affinity in target proteins (e.g., kinase active sites) .
  • QSAR Modeling : Use MolSoft or Schrödinger suites to predict logP, polar surface area, and bioavailability .

Q. How should contradictory data on reaction yields or spectroscopic results be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, catalyst batch) to isolate variables .
  • Cross-Validation : Compare NMR data with independent techniques (e.g., IR for functional groups, XPS for Br oxidation states) .
  • Meta-Analysis : Review literature for solvent-dependent trends (e.g., DMF vs. THF) that may explain yield discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.